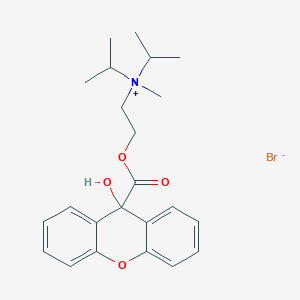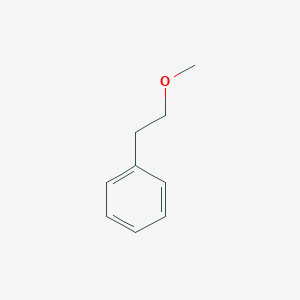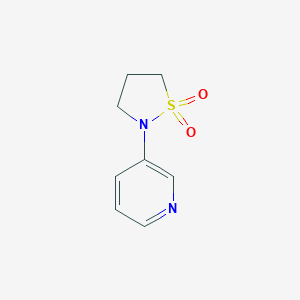
9-Hydroxy Propantheline Bromide
Descripción general
Descripción
9-Hydroxy Propantheline Bromide is a chemical compound with the molecular formula C23H30BrNO4 and a molecular weight of 464.39 g/mol . It is a derivative of propantheline bromide, which is an antimuscarinic agent used to treat various conditions such as urinary incontinence and gastrointestinal disorders . The compound is known for its pharmacological properties and is used as a reference standard in pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxy Propantheline Bromide involves the reaction of propantheline bromide with specific reagents under controlled conditions. One common method includes the methanolysis of propantheline bromide, which yields a mixture of methyl xanthanoate and methyl 9-hydroxyxanthanoate . The reaction typically requires a proton magnetic resonance (PMR) and mass spectra (MS) analysis to confirm the structure of the compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product . The compound is often produced in well-closed containers to preserve its stability and prevent contamination .
Análisis De Reacciones Químicas
Types of Reactions: 9-Hydroxy Propantheline Bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromide ion can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various hydroxylated derivatives, while substitution reactions can produce a range of substituted xanthanoates .
Aplicaciones Científicas De Investigación
9-Hydroxy Propantheline Bromide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 9-Hydroxy Propantheline Bromide involves its antimuscarinic effects. The compound acts as an antagonist at muscarinic acetylcholine receptors, blocking the action of acetylcholine on smooth muscles . This results in the relaxation of smooth muscles and a reduction in spasms and secretions in the gastrointestinal and urinary tracts . The compound also has a direct relaxing effect on smooth muscle, contributing to its therapeutic effects .
Comparación Con Compuestos Similares
Propantheline Bromide: The parent compound, used for similar therapeutic purposes.
Ipratropium Bromide: Another antimuscarinic agent used to treat respiratory conditions.
Clidinium Bromide: Used in combination with other drugs to treat gastrointestinal disorders.
Uniqueness: 9-Hydroxy Propantheline Bromide is unique due to its specific hydroxylation, which may confer distinct pharmacological properties compared to its parent compound and other similar agents . Its use as a reference standard in pharmaceutical research further highlights its importance in ensuring the quality and consistency of analytical methods .
Propiedades
IUPAC Name |
2-(9-hydroxyxanthene-9-carbonyl)oxyethyl-methyl-di(propan-2-yl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30NO4.BrH/c1-16(2)24(5,17(3)4)14-15-27-22(25)23(26)18-10-6-8-12-20(18)28-21-13-9-7-11-19(21)23;/h6-13,16-17,26H,14-15H2,1-5H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMADSXCPWAZRH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N+](C)(CCOC(=O)C1(C2=CC=CC=C2OC3=CC=CC=C31)O)C(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20918431 | |
| Record name | N-{2-[(9-Hydroxy-9H-xanthene-9-carbonyl)oxy]ethyl}-N-methyl-N-(propan-2-yl)propan-2-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20918431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93446-02-7 | |
| Record name | 9-Hydroxypropantheline bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093446027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{2-[(9-Hydroxy-9H-xanthene-9-carbonyl)oxy]ethyl}-N-methyl-N-(propan-2-yl)propan-2-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20918431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 9-Hydroxypropantheline Bromide in pharmaceutical analysis?
A1: 9-Hydroxypropantheline Bromide is identified as a major impurity in Propantheline Bromide tablets [, ]. This identification is crucial for quality control in pharmaceutical manufacturing. The presence of impurities can impact drug efficacy and safety.
Q2: How can we accurately quantify 9-Hydroxypropantheline Bromide in Propantheline Bromide formulations?
A2: A liquid chromatography (LC) method has been developed to quantify 9-Hydroxypropantheline Bromide in the presence of Propantheline Bromide, xanthone, and xanthanoic acid []. Additionally, a reverse-phase HPLC method offers a fast, sensitive, and specific approach for determining 9-Hydroxypropantheline Bromide along with other related compounds in tablets []. This method utilizes a C8 column and a mobile phase containing acetonitrile, water, and tetrahydrofuran, allowing for the separation and quantification of the target compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI)](/img/structure/B124562.png)


![Methyl 2-methyl-2-[4-(4-methylsulfonyloxybut-1-ynyl)phenyl]propanoate](/img/structure/B124565.png)









